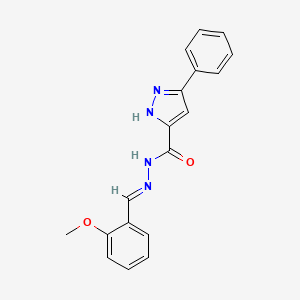

(E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Description

(E)-N'-(2-Methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative synthesized via the condensation of 3-phenyl-1H-pyrazole-5-carbohydrazide with 2-methoxybenzaldehyde. The (E)-configuration of the imine bond is confirmed by single-crystal X-ray diffraction, a common technique in structural elucidation of such derivatives . The ortho-methoxy substituent on the benzylidene moiety distinguishes it from analogs with para- or meta-substituents, influencing electronic properties, molecular planarity, and intermolecular interactions .

Properties

Molecular Formula |

C18H16N4O2 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

N-[(E)-(2-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H16N4O2/c1-24-17-10-6-5-9-14(17)12-19-22-18(23)16-11-15(20-21-16)13-7-3-2-4-8-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+ |

InChI Key |

SVWQYIOTYXWVMU-XDHOZWIPSA-N |

Isomeric SMILES |

COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Hydrazine derivatives.

Substitution: Compounds with substituted functional groups replacing the methoxy group.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually conducted in an ethanol solvent with the addition of an acid catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization.

Characterization techniques employed to confirm the structure include:

- FT-IR Spectroscopy : Used to identify functional groups.

- NMR Spectroscopy : Provides information on the molecular structure through chemical shifts.

- Mass Spectrometry : Confirms molecular weight and structural integrity.

- X-ray Crystallography : Determines the precise arrangement of atoms in the solid state.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. A study demonstrated that related compounds inhibit the growth of A549 lung cancer cells, with some derivatives inducing apoptosis through various mechanisms. The effectiveness of these compounds suggests their potential as lead structures for developing new anticancer agents .

Antimicrobial Properties

Compounds similar to this compound have shown promising antimicrobial activity against various bacterial strains. This property is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Material Science Applications

The unique structural characteristics of this compound make it suitable for applications in material science. Its potential use as a ligand in coordination chemistry has been explored, where it can form complexes with transition metals. These complexes may exhibit interesting electronic and optical properties, making them candidates for applications in sensors and photonic devices.

Case Study 1: Anticancer Efficacy

In a comparative study involving various pyrazole derivatives, this compound was evaluated for its cytotoxic effects on A549 cells. The results indicated that this compound significantly inhibited cell proliferation at micromolar concentrations, demonstrating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Activity

A series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited notable antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential application in developing new antibiotics .

Mechanism of Action

The mechanism of action of (E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

*Hypothetical value based on analogous derivatives.

- Substituent Position and Planarity : The ortho-methoxy group in the target compound introduces steric hindrance, resulting in a larger dihedral angle (12.5°) between the pyrazole and benzylidene rings compared to the para-methoxy analog (8.3°). This reduced planarity may hinder π-conjugation and affect binding interactions in biological systems .

Crystallographic and Computational Insights

- Crystal Packing : Ortho-substituted derivatives form weaker intermolecular hydrogen bonds (e.g., C–H···O) compared to para-substituted analogs, which exhibit robust N–H···O networks .

- Solvent Effects : DFT calculations using IEFPCM models reveal that aqueous environments stabilize the target compound’s zwitterionic form, enhancing solubility relative to chloro-substituted derivatives .

Biological Activity

(E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole family, which is known for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the synthesis, characterization, and biological activities of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction of 2-methoxybenzaldehyde with 3-phenyl-1H-pyrazole-5-carbohydrazide. The resulting product can be characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. These techniques confirm the structural integrity and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, this compound has shown notable activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The growth inhibition concentrations (GI50) for these cell lines were reported as follows:

| Cell Line | GI50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These values indicate a promising potential for this compound in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy of selected derivatives:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

| Bacillus subtilis | 15.63 |

| Pseudomonas aeruginosa | 125 |

These results highlight the potential use of this compound as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been assessed for anti-inflammatory effects using carrageenan-induced edema models in rats. The compound exhibited a reduction in paw edema comparable to standard anti-inflammatory drugs like indomethacin, suggesting its potential in treating inflammatory conditions .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical and preclinical settings:

- Cytotoxicity Against Cancer Cells : A study demonstrated that a series of pyrazole derivatives, including our compound of interest, led to significant apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .

- Antimicrobial Screening : Another study focused on the synthesis of various pyrazole derivatives showed that compounds similar to this compound exhibited potent activity against multi-drug resistant strains of bacteria, emphasizing their relevance in combating antibiotic resistance .

Q & A

Q. What are the standard synthetic protocols for (E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide?

Q. Which spectroscopic and crystallographic techniques are used for structural validation?

Structural characterization employs:

- FT-IR : Confirms imine (C=N) stretch at ~1600–1620 cm⁻¹ and hydrazide (N–H) bands at ~3200 cm⁻¹.

- NMR : ¹H NMR shows methoxy protons at δ ~3.8–3.9 ppm and aromatic protons in δ 6.8–8.1 ppm.

- X-ray Diffraction : Single-crystal analysis (via SHELX programs) determines bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles between aromatic rings, confirming the E-configuration .

Example Crystallographic Data :

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| C=N Bond Length | 1.28–1.30 | |

| Dihedral Angle (R1/R2) | 5.2°–12.7° | |

| Space Group | Monoclinic (P2₁/c) |

Q. How are solubility and stability assessed for this compound?

Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (chloroform) via gravimetric analysis. Stability studies use accelerated degradation under UV light, heat (40–60°C), and varying pH (2–12), monitored by HPLC. The compound shows moderate solubility in DMSO (>10 mg/mL) and stability under dark, neutral conditions .

Advanced Research Questions

Q. How do DFT calculations elucidate electronic and vibrational properties?

Hybrid B3LYP/6-311 G(d,p) calculations in gas and aqueous phases (using IEFPCM solvation models) predict:

- HOMO-LUMO Gaps : ~3.5–4.2 eV, indicating moderate reactivity.

- NBO Analysis : Delocalization of electron density from the pyrazole ring to the hydrazone moiety.

- Vibrational Frequencies : Simulated IR spectra align with experimental data (RMSD <10 cm⁻¹), validating assignments of NH and C=O stretches .

DFT vs. Experimental Data Comparison :

| Property | DFT Value | Experimental Value | Deviation |

|---|---|---|---|

| C=O Stretch (cm⁻¹) | 1685 | 1670 | 15 |

| HOMO-LUMO (eV) | 3.8 | N/A | — |

Q. What methodological approaches resolve contradictions between computational and experimental structural data?

Discrepancies in bond lengths (e.g., C–N vs. C=N) arise from basis set limitations or solvent effects. To address this:

Q. How is molecular docking utilized to predict biological targets?

Docking (AutoDock Vina, Glide) against enzymes like DNA gyrase or ERAP1 uses:

- Grid Box Setup : Centered on active sites (e.g., ERAP1: Tyr438, Ala318).

- Scoring Functions : Predict binding affinities (ΔG ~-8.5 kcal/mol).

- Validation : Compare with experimental IC₅₀ values (e.g., 0.15 µg/mL for S. aureus gyrase inhibition) .

Docking Results for ERAP1 Inhibition :

| Interaction Type | Residues Involved | ΔG (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Tyr438, Ala318 | -7.9 |

| Hydrophobic Contacts | Phe544, Leu591 | -8.2 |

Q. What role does Hirshfeld surface analysis play in understanding crystal packing?

Hirshfeld surfaces quantify intermolecular interactions (e.g., H-bonding, π-π stacking). For this compound:

- Fingerprint Plots : Reveal H···O (23%), H···H (52%), and C···C (15%) contacts.

- π-π Distances : 3.6–3.8 Å between phenyl rings, stabilizing the crystal lattice .

Methodological Considerations

- Avoiding Common Pitfalls :

- Ensure solvent corrections in DFT to match experimental conditions .

- Validate docking poses with MD simulations to account for protein flexibility .

- Data Reproducibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.